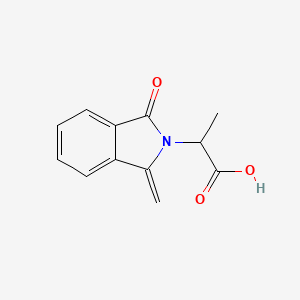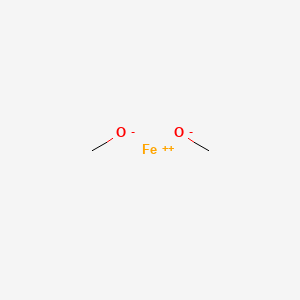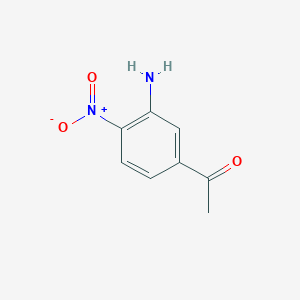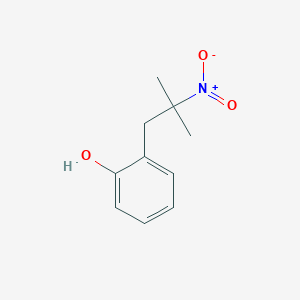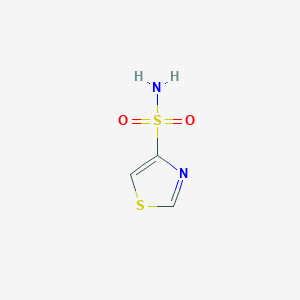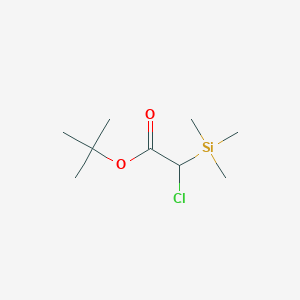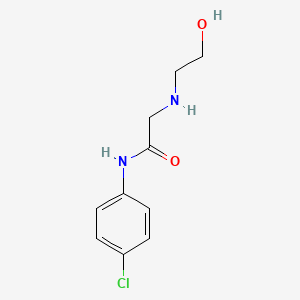![molecular formula C13H18ClNO3 B1628140 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride CAS No. 92041-43-5](/img/structure/B1628140.png)
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride
Descripción general
Descripción
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol. It is known for its unique structure, which includes a morpholine ring and a phenyl group with a hydroxy and ethanone substituent. This compound is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The morpholine ring can also interact with biological membranes, influencing the compound’s distribution and efficacy .
Comparación Con Compuestos Similares
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not have the phenyl group or hydroxy and ethanone substituents, limiting its use in specific reactions.
1-(4-Morpholinylmethyl)phenyl ethanone: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Propiedades
IUPAC Name |
1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14;/h2-3,8,16H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLHJUMZZJWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610033 | |
| Record name | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92041-43-5 | |
| Record name | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



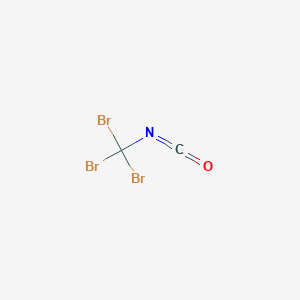
![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)
